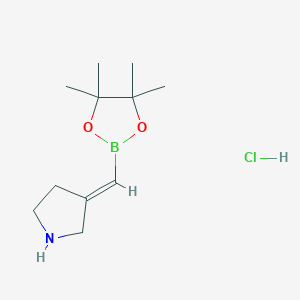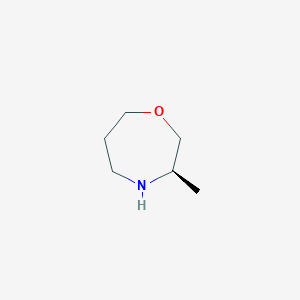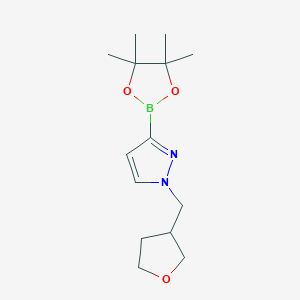![molecular formula C18H18N4O2 B12950334 N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide CAS No. 91362-52-6](/img/structure/B12950334.png)
N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an acetamidophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as bromoacetaldehyde.
Acetamidation: The final step involves the reaction of the alkylated benzimidazole with 2-acetamidophenyl acetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Acetamidophenyl)-N-(1H-benzimidazol-2-yl)acetamide
- N-(2-Acetamidophenyl)-N-(1H-benzimidazol-1-yl)acetamide
Uniqueness
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-acetamidophenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a ligand and its potential medicinal properties set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
91362-52-6 |
|---|---|
Molekularformel |
C18H18N4O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[2-[acetyl(1H-benzimidazol-2-ylmethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-16-9-5-6-10-17(16)22(13(2)24)11-18-20-14-7-3-4-8-15(14)21-18/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21) |
InChI-Schlüssel |
FWEAMCWRQNLRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1N(CC2=NC3=CC=CC=C3N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)








